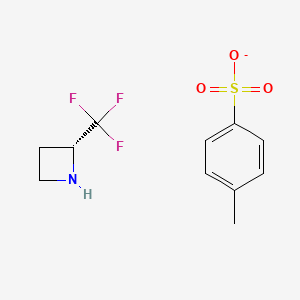-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050392.png)
[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]({[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is a complex organic compound featuring two pyrazole rings Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine typically involves multi-step organic reactions. One common approach is the alkylation of pyrazole derivatives. The reaction conditions often include the use of strong bases such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the pyrazole, followed by the addition of alkyl halides to introduce the desired substituents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the methyl groups, using reagents like sodium azide (NaN3) or sodium methoxide (NaOMe).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in dry ether.
Substitution: NaN3 in dimethylformamide (DMF).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction could produce pyrazole alcohols.
Scientific Research Applications
Chemistry
In chemistry, (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its ability to mimic natural substrates or inhibitors.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or catalysts, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine
- (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine
Uniqueness
The uniqueness of (1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl-1H-pyrazol-4-yl]methyl})amine lies in its dual pyrazole structure, which provides a versatile platform for chemical modifications. This versatility makes it a valuable compound for developing new drugs and materials.
Properties
Molecular Formula |
C15H25N5 |
|---|---|
Molecular Weight |
275.39 g/mol |
IUPAC Name |
1-(1-ethyl-3-methylpyrazol-4-yl)-N-[(5-methyl-1-propan-2-ylpyrazol-4-yl)methyl]methanamine |
InChI |
InChI=1S/C15H25N5/c1-6-19-10-15(12(4)18-19)8-16-7-14-9-17-20(11(2)3)13(14)5/h9-11,16H,6-8H2,1-5H3 |
InChI Key |
OPRRUFXUWWCDOV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)CNCC2=C(N(N=C2)C(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


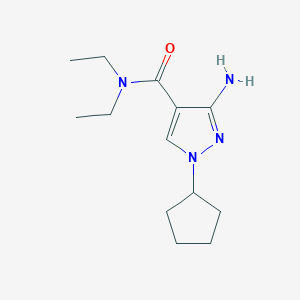
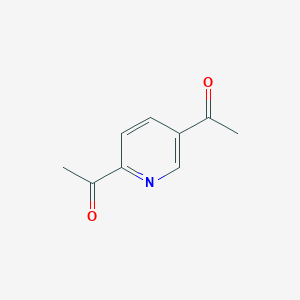
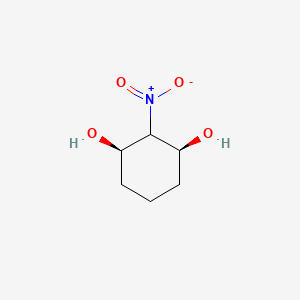
![1-(difluoromethyl)-N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B15050338.png)
![1-[(2R,3R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-sulfanylidene-1,2,3,4-tetrahydropyrimidin-2-one](/img/structure/B15050342.png)
![(2R)-2-Amino-2-(4-[(methoxycarbonyl)methyl]phenyl)acetic acid](/img/structure/B15050343.png)
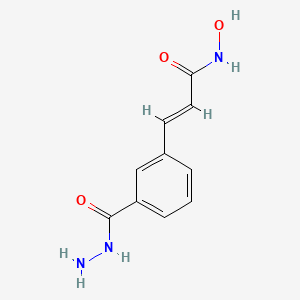
-1H-pyrazol-4-yl]methyl})amine](/img/structure/B15050350.png)
![{[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl}(2-methylpropyl)amine](/img/structure/B15050360.png)
![(2R,3R,4S,5R)-2-[6-(dimethylamino)purin-9-yl]-4-fluoro-5-(hydroxymethyl)oxolan-3-ol](/img/structure/B15050364.png)
![[(1-ethyl-1H-pyrazol-4-yl)methyl][(3-fluorophenyl)methyl]amine](/img/structure/B15050366.png)
![N-[(2,5-difluorophenyl)methyl]-1-propyl-1H-pyrazol-3-amine](/img/structure/B15050369.png)
![[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B15050370.png)
